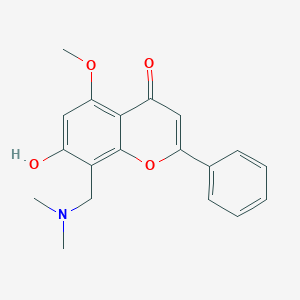

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

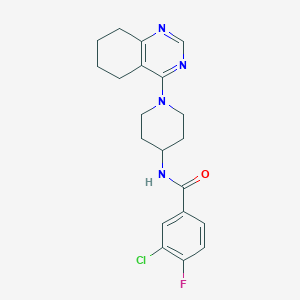

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C18H17NO3. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring with one oxygen atom and one double bond). The molecule also contains a dimethylamino group and a methoxy group attached to the chromen-4-one core .Scientific Research Applications

Chromones and Antioxidant Activity

Chromones (1-benzopyran-4-ones) are compounds noted for their presence in the human diet and are associated with a variety of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These biological activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen species and inhibit free radical processes that lead to cellular damage and disease. It is suggested that the structural features such as the double bond, carbonyl group of the chromone core, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

Dimethyl Sulfoxide (DMSO) and Hydrogen Bonding

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent known for its strong polar sulfoxide group and two hydrophobic methyl groups. DMSO's low toxicity and environmental compatibility make it a preferred solvent across various fields, including medicine, biotechnology, electrochemistry, and laser physics. The interaction of DMSO with other substances, including hydrogen bonding and van der Waals forces, significantly influences the dissolution properties and solution behavior at the molecular level. Such interactions also affect the molecular structures of the involved molecules, providing insights into the nature of these interactions and their implications for solution behavior (Kiefer, Noack, & Kirchner, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(2)11-13-14(21)9-17(23-3)18-15(22)10-16(24-19(13)18)12-7-5-4-6-8-12/h4-10,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMCYZBSYGOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)

![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)

![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628387.png)

![1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2628389.png)

![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2628392.png)